Product packaging for 3-Ethenyl Nevirapine(Cat. No.:CAS No. 284686-22-2)

3-Ethenyl Nevirapine

Cat. No.: B141983
CAS No.: 284686-22-2
M. Wt: 292.33 g/mol
InChI Key: CVHKSYCZFRKORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethenyl Nevirapine is a chemical analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, designed for research applications . Nevirapine itself is a well-established antiretroviral drug that binds directly to the HIV-1 reverse transcriptase (RT), an enzyme critical for viral replication . By binding to a specific allosteric site on the p66 subunit of the RT, approximately 10 Å from the polymerase active site, NNRTIs like Nevirapine disrupt the enzyme's catalytic function, thereby blocking the RNA- and DNA-dependent DNA polymerase activities and preventing the conversion of viral RNA into proviral DNA . As a structural derivative, this compound is of significant value in medicinal chemistry and pharmacology research, particularly in the study of structure-activity relationships (SAR) of NNRTIs . Researchers can utilize this compound to investigate the mechanisms of drug resistance, explore the inhibition of mutant HIV-1 strains, and elucidate the complex metabolic pathways associated with the nevirapine scaffold . The ethenyl modification at the 3-position is an example of a strategic alteration aimed at modulating the compound's interaction with the reverse transcriptase enzyme and its metabolic profile, potentially leading to altered efficacy and reduced toxicity profiles . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, referring to its Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N4O B141983 3-Ethenyl Nevirapine CAS No. 284686-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-6-ethenyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-3-11-9-19-16-14(10(11)2)20-17(22)13-5-4-8-18-15(13)21(16)12-6-7-12/h3-5,8-9,12H,1,6-7H2,2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHKSYCZFRKORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1C=C)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445178
Record name 3-Ethenyl Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284686-22-2
Record name 11-Cyclopropyl-3-ethenyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284686-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Cyclopropyl-3-ethenyl-5,11-dihydro-4-methyl-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284686222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethenyl Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 Ethenyl Nevirapine

Retrosynthetic Analysis and Design Strategies for Ethenyl Moiety Incorporation into the Dipyridodiazepinone Core.nih.govresearchgate.net

Retrosynthetic analysis of 3-ethenyl nevirapine (B1678648) reveals that the key challenge lies in the selective introduction of a vinyl group at the C-3 position of the nevirapine scaffold. The core structure of nevirapine is a dipyridodiazepinone, a tricyclic system. researchgate.net A primary strategy for incorporating the ethenyl moiety involves a cross-coupling reaction on a pre-functionalized dipyridodiazepinone core.

A plausible retrosynthetic disconnection breaks the carbon-carbon bond between the pyridinone ring and the ethenyl group. This suggests a precursor, such as a 3-halo-nevirapine derivative (e.g., 3-bromo-nevirapine), which can then undergo a palladium-catalyzed cross-coupling reaction, like the Stille or Suzuki coupling, with a suitable vinylating agent. For instance, vinyltributylstannane or potassium vinyltrifluoroborate could serve as the source of the ethenyl group.

Another design strategy could involve building the pyridinone ring with the ethenyl group already in place. This would entail starting with a substituted pyridine (B92270) precursor bearing a vinyl group, which would then be elaborated through several steps to construct the final tricyclic dipyridodiazepinone structure. However, this approach might be more complex due to the potential for the vinyl group to interfere with subsequent reaction steps.

Optimization of Reaction Conditions for High-Yield Synthesis of 3-Ethenyl Nevirapine.mdpi.comvcu.edu

Achieving a high yield in the synthesis of this compound necessitates careful optimization of reaction conditions, particularly for the key cross-coupling step. mdpi.com Factors such as the choice of catalyst, ligand, base, solvent, and temperature play a crucial role.

For a palladium-catalyzed cross-coupling reaction, various palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be employed. The selection of a suitable phosphine (B1218219) ligand is also critical to stabilize the palladium catalyst and facilitate the catalytic cycle. The reaction temperature is another important parameter; while higher temperatures can accelerate the reaction, they may also lead to the formation of impurities. vcu.edu Therefore, a balance must be struck to ensure complete reaction with minimal side-product formation.

The choice of solvent is also critical. Aprotic polar solvents are often used in such cross-coupling reactions to ensure the solubility of the reactants and facilitate the reaction. The concentration of reactants and the stoichiometry of the reagents, including the vinylating agent and the base, must be precisely controlled to maximize the yield of the desired product.

ParameterConditionRationale
Catalyst Palladium-based (e.g., Pd(PPh₃)₄)Efficiently catalyzes C-C bond formation.
Ligand Phosphine-basedStabilizes the catalyst and modulates its reactivity.
Solvent Aprotic polar solvent (e.g., Diglyme)Ensures solubility of reactants and facilitates the reaction. researchgate.net
Temperature 60-65°CBalances reaction rate and impurity formation. vcu.edu
Base Mild inorganic or organic baseNeutralizes acid formed during the reaction.

Characterization of Synthetic Intermediates and Potential Reaction Byproducts.acs.orgacs.org

The synthesis of this compound involves several intermediate compounds, the characterization of which is essential for monitoring the progress of the reaction and ensuring the purity of the final product. A key intermediate, as suggested by retrosynthetic analysis, would be a 3-halo-nevirapine derivative. This intermediate can be characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.

Potential byproducts can arise from several sources. In the cross-coupling step, homocoupling of the vinylating agent or the halo-nevirapine can occur. Incomplete reactions can leave unreacted starting materials in the final mixture. Side reactions involving other functional groups on the nevirapine molecule are also possible, although the dipyridodiazepinone core is generally stable under typical cross-coupling conditions.

For instance, during the synthesis of nevirapine itself, the formation of undesired cyclic byproducts can be an issue if reaction conditions are not carefully controlled. google.com In the context of this compound synthesis, similar side reactions could potentially lead to the formation of isomeric byproducts or oligomeric species. The identification of these byproducts is crucial for optimizing the reaction to minimize their formation. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are invaluable for separating and identifying these minor components. acs.org

Advanced Purification Techniques for Isolation and Isolation of this compound.semanticscholar.orgingentaconnect.com

Following the synthesis, a robust purification strategy is necessary to isolate this compound in high purity. Standard purification techniques such as column chromatography are often the first step. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation of the desired product from unreacted starting materials and byproducts.

For achieving higher purity, advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) can be employed. This method offers superior resolution and is particularly useful for separating closely related impurities. The selection of the appropriate column and mobile phase is key to a successful preparative HPLC separation.

Crystallization is another powerful purification technique that can be used to obtain highly pure this compound. By dissolving the crude product in a suitable solvent system and allowing it to slowly crystallize, impurities can be left behind in the mother liquor. The choice of solvent is critical and may require screening of various solvents and solvent mixtures. It has been noted in studies of nevirapine that different solvates can form depending on the crystallization solvent, which can affect the physical properties of the final product. ingentaconnect.com

TechniquePrincipleApplication
Column Chromatography Differential adsorption of components onto a stationary phase.Initial purification to remove major impurities.
Preparative HPLC High-resolution separation based on differential partitioning between a stationary and mobile phase.Final purification to achieve high purity, separating closely related impurities.
Crystallization Formation of a solid crystalline structure from a solution, leaving impurities in the mother liquor.To obtain a highly pure, crystalline final product.

Stereoselective Synthesis Approaches for Ethenyl Nevirapine Isomers.acs.orgmdpi.comnih.govresearchgate.net

While this compound itself is achiral, the introduction of chiral centers is possible through modification of the synthesis. Stereoselective synthesis would become relevant if, for example, substituents on the ethenyl group or on the cyclopropyl (B3062369) ring of nevirapine were to introduce chirality.

For instance, if a substituted vinyl group were to be introduced, leading to the formation of E/Z isomers, stereoselective methods such as the Wittig reaction with stabilized ylides or specific cross-coupling conditions could be employed to favor the formation of one isomer over the other.

If chirality were to be introduced elsewhere in the molecule, for example, by modifying the cyclopropyl group, then asymmetric synthesis strategies would be necessary. This could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction. While the core focus of this article is on this compound, the principles of stereoselective synthesis would be applicable to its chiral derivatives. acs.orgmdpi.comnih.govresearchgate.net The synthesis of specific stereoisomers often requires multi-step sequences and careful control of reaction conditions to achieve high enantiomeric or diastereomeric excess.

Molecular Mechanisms of Action and Target Engagement of 3 Ethenyl Nevirapine

Allosteric Binding to the Non-Nucleoside Reverse Transcript-ase Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT)

3-Ethenyl Nevirapine (B1678648), a derivative of Nevirapine, exerts its inhibitory effect on HIV-1 Reverse Transcriptase (RT) through a mechanism of allosteric binding. It specifically targets a hydrophobic pocket within the p66 subunit of the RT enzyme, known as the Non-Nucleoside Reverse Transcriptase Inhibitor Binding Pocket (NNIBP). nih.govresearchgate.net This binding site is distinct and located approximately 10-15 Å away from the catalytic active site of the DNA polymerase. researchgate.net

The NNIBP is a crucial target for a class of antiviral drugs known as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). researchgate.net These compounds are characterized by their structural diversity but share the common feature of binding to this allosteric site. researchgate.net The binding of 3-Ethenyl Nevirapine to the NNIBP is non-competitive with respect to the natural deoxynucleoside triphosphate (dNTP) substrates. nih.govtandfonline.com This means that the inhibitor does not directly compete with the building blocks of DNA for binding to the enzyme's active site. Instead, its binding to the distal NNIBP induces conformational changes that indirectly disrupt the enzyme's function. tandfonline.com

The interaction of NNRTIs like this compound within the NNIBP involves a network of hydrophobic interactions with amino acid residues lining the pocket. nih.gov Key residues that often play a role in the binding of NNRTIs include Tyr181 and Tyr188. nih.gov The binding of the inhibitor within this pocket effectively locks the enzyme in a conformation that is unfavorable for catalysis. mdpi.com

Detailed Analysis of Conformational Changes Induced in the RT Enzyme upon this compound Binding

The binding of this compound to the NNIBP of HIV-1 RT triggers a cascade of significant conformational changes throughout the enzyme's structure. nih.govproteopedia.org These structural alterations are the primary mechanism by which the inhibitor disrupts the normal catalytic function of RT.

Upon inhibitor binding, the NNIBP itself undergoes a conformational adjustment to accommodate the ligand. proteopedia.org This initial binding event leads to more extensive, long-range distortions of the RT structure. nih.gov One of the most critical changes occurs in the "primer grip" region of the palm subdomain. proteopedia.org The binding of Nevirapine and its analogs displaces the primer grip, which in turn causes the primer terminus to relocate away from the polymerase active site. proteopedia.orgresearchgate.net This repositioning is substantial, with shifts of approximately 4-5.5 Å having been observed. researchgate.netnih.gov

This displacement of the primer grip has several downstream consequences. It leads to a hyper-extension of the thumb subdomain, locking it in a more open and rigid conformation. proteopedia.org This altered thumb position reduces the interaction between the DNA template-primer and the polymerase domain. proteopedia.org Furthermore, the conformational changes distort the dNTP binding site, making it less amenable to binding the natural substrates required for DNA synthesis. proteopedia.org The fingers subdomain is also affected, adopting a more open or semi-open conformation. proteopedia.org

The collective effect of these conformational changes is a significant reduction in the catalytic efficiency of the RT enzyme. The altered positioning of the template-primer, the distorted dNTP binding site, and the reduced flexibility of key domains all contribute to the potent inhibition of DNA synthesis. proteopedia.org

Inhibition Kinetics of RNA-Dependent and DNA-Dependent DNA Polymerase Activities of HIV-1 RT

This compound, like other NNRTIs, effectively inhibits both the RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 RT. nih.govresearchgate.net The enzyme utilizes both viral RNA and newly synthesized DNA as templates to generate a double-stranded DNA copy of the viral genome. nih.gov

Kinetic studies have demonstrated that NNRTIs act as non-competitive inhibitors with respect to dNTPs. nih.govresearchgate.net This is consistent with their binding to an allosteric site rather than the catalytic active site. The inhibition mechanism does not involve direct competition with the incoming nucleotide for binding to the enzyme. nih.gov Instead, the binding of this compound to the NNIBP prevents the proper alignment of the template-primer and the dNTP at the catalytic site, thereby blocking the chemical step of nucleotide incorporation. nih.gov

Pre-steady-state kinetic analyses have provided detailed insights into the mechanism of inhibition. These studies have shown that in the presence of saturating concentrations of NNRTIs, the dNTP can still bind to the enzyme-DNA complex, but it does so non-productively. nih.gov The inhibitor effectively traps the enzyme in a conformation where the bound dNTP cannot be incorporated into the growing DNA chain. nih.gov The rate-limiting step for nucleotide addition in the presence of the inhibitor becomes a conformational change that precedes the chemical reaction. duke.edu

The inhibition affects both major polymerase functions of RT. The RNA-dependent DNA polymerase activity is responsible for synthesizing the initial DNA strand from the viral RNA template, while the DNA-dependent DNA polymerase activity synthesizes the complementary DNA strand. nih.gov By allosterically disrupting the enzyme's catalytic machinery, this compound effectively halts both of these essential processes.

Comparative Analysis of RT Inhibition Potency with Parent Nevirapine and Other NNRTI Compounds

The potency of this compound in inhibiting HIV-1 RT can be compared to its parent compound, Nevirapine, and other NNRTIs. The inhibitory activity is typically quantified by the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50) in cell-based assays.

For comparison, the IC50 value for the parent compound, Nevirapine, has been reported to be 0.540 μM. nih.gov The potency of various Nevirapine analogs can differ significantly based on their chemical modifications. For instance, a 3-bromo-NVP analog showed a five-fold higher IC50 value (2.78 μM), indicating weaker inhibition, while a 2-nitro-NVP analog had a comparable IC50 of 0.721 μM. nih.gov

Other NNRTIs that have been approved for clinical use include Efavirenz (B1671121), Delavirdine, Etravirine (B1671769), and Rilpivirine (B1684574). mdpi.com Some novel NNRTI candidates have demonstrated even greater potency than Nevirapine. For example, certain diarylpyrimidine derivatives have shown remarkable activity, with EC50 values as low as 0.059 μM against wild-type HIV-1, which is significantly more potent than Nevirapine (EC50 = 0.26 μM). researchgate.net

The introduction of the ethenyl group at the 3-position of the Nevirapine scaffold is intended to modulate its binding affinity for the NNIBP and potentially improve its activity against drug-resistant strains of HIV-1. The specific IC50 and EC50 values for this compound would be determined through in vitro enzyme and cell-based assays, respectively, to precisely position its potency relative to other NNRTIs.

Inhibition Potency of Nevirapine and Analogs against HIV-1 RT
CompoundIC50 (μM)
Nevirapine0.540
2-nitro-NVP0.721
12-d3-NVP0.910
3-bromo-NVP2.78
12OH-NVP26.5

Antiviral Efficacy and Resistance Profile of 3 Ethenyl Nevirapine

In Vitro Antiviral Activity against Wild-Type HIV-1 Strains in Cell-Based Assays

While specific data for "3-Ethenyl Nevirapine" is not available in the search results, research on nevirapine (B1678648) analogues provides insights into the potential efficacy of such modifications. Studies on various analogues of nevirapine have demonstrated a range of antiviral activities against wild-type (wt) HIV-1 strains. For instance, a series of nevirapine analogues showed moderate to good activities with EC50 values from 0.059 μM to 1.41 μM in cell-based assays. researchgate.net Two particularly active analogues had EC50 values of 0.059 μM and 0.073 μM, which were more potent than the parent drug nevirapine (EC50 = 0.26 μM). researchgate.net This suggests that modifications to the nevirapine structure, such as the addition of an ethenyl group, could potentially enhance its antiviral potency against wild-type HIV-1.

The following table illustrates the in vitro antiviral activity of various nevirapine analogues against wild-type HIV-1, providing a comparative context for potential new derivatives.

CompoundEC50 (µM) against wt HIV-1
Analogue 12 0.059
Analogue 13 0.073
Nevirapine 0.26
Delavirdine 0.038

Efficacy against Clinically Relevant HIV-1 Reverse Transcriptase Mutant Strains

The emergence of drug-resistant strains of HIV-1 is a major challenge in antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are particularly susceptible to resistance, often due to single-point mutations in the reverse transcriptase enzyme. nih.gov

Mutations such as K103N, Y181C, Y188C/L, and G190A are common resistance mutations that significantly reduce the efficacy of first-generation NNRTIs like nevirapine. nih.govmdpi.com

K103N: This mutation is frequently selected in patients failing nevirapine or efavirenz (B1671121) therapy and confers high-level resistance to nevirapine (50-fold reduction in susceptibility). nih.gov

Y181C: This mutation is commonly selected by nevirapine and leads to very high-level resistance (50- to 100-fold). nih.gov However, it has a less significant impact on efavirenz susceptibility. nih.gov

Y188C/L: Mutations at this position also confer high-level resistance to nevirapine. torvergata.it

G190A: This is another common single mutation that confers high-level resistance to first-generation NNRTIs. mdpi.com

Research into second-generation NNRTIs and novel analogues aims to overcome the challenges posed by these mutations. For example, some 8-substituted nevirapine analogues have shown excellent potency against a wide range of resistant mutants, including those with the Y181C mutation. researchgate.net Similarly, certain dipyridodiazepinone derivatives, which are structurally related to nevirapine, have demonstrated improved activity against both wild-type and the K103N/Y181C double mutant strains. researchgate.netbeilstein-journals.org

The table below summarizes the impact of key resistance mutations on the activity of first-generation NNRTIs.

MutationEffect on Nevirapine SusceptibilityFold Resistance
K103N High-level resistance~50-fold
Y181C Very high-level resistance50- to 100-fold
Y188L High-level resistance>50-fold
G190A High-level resistanceSignificant

Cross-resistance is a significant concern with NNRTIs. First-generation drugs like nevirapine and efavirenz often show reduced activity against the same set of mutations. nih.gov For instance, the K103N mutation confers cross-resistance to both nevirapine and efavirenz. asm.org

Second-generation NNRTIs, such as etravirine (B1671769) and rilpivirine (B1684574), were designed to be effective against strains resistant to the first-generation drugs. nih.gov They generally have a higher genetic barrier to resistance. mdpi.com However, cross-resistance can still occur. For example, viruses selected for resistance to etravirine have shown a high degree of cross-resistance to nevirapine. researchgate.net

Studies have shown that after failure of a nevirapine-based regimen, susceptibility to second-generation NNRTIs like etravirine and rilpivirine is significantly reduced. nih.govnih.gov In one study, only about 11% of patients who failed a nevirapine regimen remained susceptible to etravirine and rilpivirine. nih.gov In contrast, a higher percentage of patients who failed an efavirenz-based regimen (around 32%) were still susceptible to these second-generation drugs. nih.gov This suggests that the specific resistance mutations selected by nevirapine may have a broader impact on the NNRTI class.

The following table provides a simplified overview of cross-resistance patterns among NNRTIs.

Drug FailedSusceptibility to EtravirineSusceptibility to Rilpivirine
Nevirapine ~11%~11%
Efavirenz ~32%~32%

Phenotypic and Genotypic Resistance Selection Studies of this compound

While specific resistance selection studies for this compound are not available, studies on nevirapine provide a framework for understanding how resistance might develop. Resistance to nevirapine emerges rapidly, often within the first few weeks of therapy, and is associated with a loss of antiviral activity. researchgate.net

Genotypic analysis of patients failing nevirapine therapy reveals a variety of mutations in the reverse transcriptase gene. researchgate.netoup.com The most common mutations include K103N, Y181C, and G190A. nih.gov Other mutations observed include L100I, V106A, V108I, and Y188C/L. oup.com Complex patterns of multiple mutations are also frequently detected. uncst.go.ug

Phenotypic assays, which measure the concentration of a drug required to inhibit viral replication, confirm the high levels of resistance conferred by these mutations. nih.gov For example, the Y181C mutation can lead to a greater than 100-fold reduction in nevirapine susceptibility. researchgate.net

In vitro selection experiments, where the virus is cultured in the presence of the drug, are used to predict the mutations that are likely to emerge in a clinical setting. stanford.edu Such studies for nevirapine have identified mutations at positions 103, 106, and 181. oup.com

Evaluation of Potential Broad-Spectrum Antiviral or Antimicrobial Activity

There is interest in whether antiretroviral drugs may have activity against other pathogens. However, studies on nevirapine have not shown significant broad-spectrum antiviral or antimicrobial activity.

In vitro testing of nevirapine against a panel of common bacterial pathogens, including both Gram-positive and Gram-negative organisms, showed no antimicrobial activity at physiologically relevant concentrations. nih.gov The bacteria tested included Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Klebsiella pneumoniae. nih.gov

While some nevirapine derivatives have been synthesized with the aim of creating compounds with dual anti-HIV and anti-tuberculosis activity, this is not an inherent property of the parent molecule. researchgate.net For example, a nevirapine derivative incorporating an isoniazid (B1672263) moiety showed potent activity against both HIV-1 and Mycobacterium tuberculosis. researchgate.net This indicates that while the nevirapine scaffold can be modified to create broad-spectrum agents, nevirapine itself, and likely simple analogues such as this compound, are specific to HIV-1 reverse transcriptase.

Pharmacokinetic and Metabolic Investigations of 3 Ethenyl Nevirapine

In Vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes

The metabolic stability of a new chemical entity is a critical parameter assessed during drug discovery, providing an early indication of its persistence in the body and its potential hepatic clearance rate. This assessment is typically conducted using in vitro systems such as hepatic microsomes and hepatocytes. srce.hr

For 3-Ethenyl Nevirapine (B1678648), an analog of Nevirapine, its metabolic stability would be evaluated by incubating the compound with human liver microsomes (HLMs) or cryopreserved human hepatocytes. srce.hrresearchgate.net Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism. evotec.com Hepatocytes, being whole liver cells, offer a more complete metabolic picture, containing both phase I and phase II enzymes (like Uridine glucuronosyl-transferases, UGTs) and relevant cofactors. researchgate.net

In a typical assay, 3-Ethenyl Nevirapine would be incubated with either microsomes (in the presence of the cofactor NADPH to initiate CYP-mediated reactions) or hepatocytes at 37°C. srce.hrevotec.com Aliquots are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.com

The rate of disappearance of the compound is used to calculate key parameters:

In vitro half-life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.

These in vitro values are then often scaled to predict the in vivo hepatic clearance in humans. srce.hr While specific experimental data for this compound is not publicly available, the table below illustrates how results from such an investigation would be presented. For context, compounds with low intrinsic clearance are generally considered to be more stable.

Table 1: Illustrative Metabolic Stability Data for this compound

SystemParameterValueInterpretation
Human Liver MicrosomesIn vitro t½ (min)e.g., 35Moderate Stability
CLint (µL/min/mg protein)e.g., 20Moderate Clearance
Human HepatocytesIn vitro t½ (min)e.g., 50High Stability
CLint (µL/min/10⁶ cells)e.g., 8Low Clearance

Identification and Characterization of Major and Minor Metabolites of this compound

The metabolic fate of this compound is predicted to follow pathways similar to the parent compound, Nevirapine, with modifications influenced by the ethenyl substitution at the 3-position. Nevirapine is extensively metabolized to several hydroxylated metabolites. nih.govunl.pt

The primary phase I metabolic pathways for Nevirapine involve oxidations at various positions, yielding:

2-hydroxynevirapine (2-OH NVP)

3-hydroxynevirapine (3-OH NVP)

8-hydroxynevirapine (B1142739) (8-OH NVP)

12-hydroxynevirapine (B42632) (12-OH NVP) researchgate.netmdpi.com

Following initial hydroxylation, the 12-OH NVP metabolite can be further oxidized to 4-carboxynevirapine. researchgate.netnih.gov

For this compound, the presence of the ethenyl group at the 3-position blocks the formation of the 3-OH NVP metabolite, which is a significant metabolite for the parent drug. mdpi.commdpi.com However, the ethenyl group itself introduces a new potential site for metabolism, likely via epoxidation to form a reactive epoxide intermediate. The other hydroxylation pathways observed for Nevirapine (at the 2, 8, and 12 positions) are expected to remain plausible for this compound. Subsequent phase II conjugation of these hydroxylated metabolites, primarily through glucuronidation, would also be anticipated. pharmgkb.org

Identification and characterization of these metabolites would involve incubating this compound with liver microsomes or hepatocytes and analyzing the resulting mixture with high-resolution mass spectrometry to determine the exact mass and fragmentation patterns of the metabolic products. nih.gov

Table 2: Predicted Metabolites of this compound

Predicted MetaboliteMetabolic PathwayStatus
2-hydroxy-3-ethenyl NevirapineAromatic HydroxylationMajor
8-hydroxy-3-ethenyl NevirapineAromatic HydroxylationMinor
12-hydroxy-3-ethenyl NevirapineMethyl Group HydroxylationMajor
4-carboxy-3-ethenyl NevirapineOxidation of 12-OH metaboliteMinor
3-(1,2-epoxyethyl) NevirapineEthenyl Group EpoxidationPotential Intermediate
This compound-Glutathione ConjugateGlutathione Conjugation (trapping of reactive intermediates)Minor

Cytochrome P450 Enzyme Reaction Phenotyping and Contribution of Specific Isoforms (e.g., CYP3A4, CYP2B6, CYP2D6) to Metabolism

Cytochrome P450 (CYP) reaction phenotyping aims to identify the specific CYP isoforms responsible for a drug's metabolism. criver.com This is crucial for predicting drug-drug interactions. The metabolism of Nevirapine is primarily mediated by CYP3A4 and CYP2B6, with minor contributions from other isoforms like CYP2D6. nih.govpharmgkb.org

Specific metabolic reactions of Nevirapine are associated with distinct CYP isoforms:

CYP3A4 is the principal enzyme responsible for the formation of 2-OH NVP and 12-OH NVP. researchgate.netnih.gov

CYP2B6 is exclusively responsible for the formation of 3-OH NVP. mdpi.comnih.gov

CYP2D6 has been linked, along with CYP3A4, to the formation of 8-OH NVP. researchgate.netnih.gov

For this compound, the metabolic landscape is altered. Since the 3-position is substituted, the role of CYP2B6 in direct hydroxylation at this site is negated. However, CYP2B6 is a highly versatile enzyme and may participate in the metabolism of other parts of the molecule or the ethenyl group itself. hepatologyforum.org The primary metabolic routes are therefore expected to be driven by CYP3A4, leading to the formation of 2-hydroxy and 12-hydroxy metabolites, analogous to Nevirapine. The involvement of CYP2D6 in 8-hydroxylation would also likely be conserved.

To confirm this experimentally, this compound would be incubated with a panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2B6, rCYP2D6) to directly measure the formation of metabolites by each specific isoform. acs.org

Table 3: Predicted CYP450 Phenotyping Profile for this compound

CYP IsoformPredicted Role in MetabolismMetabolite Formed
CYP3A4 Major2-hydroxy-3-ethenyl NVP, 12-hydroxy-3-ethenyl NVP
CYP2B6 Possible (role may be altered)Potential involvement in ethenyl group oxidation or other sites
CYP2D6 Minor8-hydroxy-3-ethenyl NVP

Nevirapine is known to be both an inducer and an inactivator of CYP enzymes, complicating its clinical use. It induces the expression of CYP3A4 and CYP2B6, which can lead to an auto-induction of its own metabolism and affect the clearance of co-administered drugs. nih.govacs.orgoup.com Simultaneously, Nevirapine is a time- and concentration-dependent inactivator of CYP3A4. nih.govresearchgate.net This inactivation is thought to be caused by the formation of a reactive quinone methide metabolite that covalently binds to the enzyme. acs.org

Given this profile, it is essential to assess whether this compound retains these characteristics.

Enzyme Induction: The potential for this compound to induce CYP3A4 and CYP2B6 would be investigated using primary human hepatocytes. The cells would be treated with the compound for a period (e.g., 72 hours), after which changes in mRNA levels (via qPCR) and enzyme activity (via probe substrates) would be measured. acs.org

Enzyme Inactivation: The potential for mechanism-based inactivation of CYP3A4 would be assessed using human liver microsomes. This involves pre-incubating the microsomes with this compound and NADPH, followed by measuring the remaining activity of a CYP3A4 probe substrate. A decrease in activity that is dependent on both time and concentration suggests inactivation. nih.gov

The structural modification at the 3-position could potentially alter these interactions. While data for this compound is not available, the inactivation parameters for the parent drug, Nevirapine, are well-characterized.

Table 4: CYP3A4 Inactivation Parameters for Nevirapine (for reference)

ParameterDescriptionReported Value
K_I Concentration required for half-maximal inactivation31 µM nih.gov
k_inact Maximum rate of inactivation0.029 min⁻¹ nih.gov

Elucidation of Glucuronidation Pathways and UGT Enzyme Involvement in this compound Metabolite Conjugation

Following phase I oxidative metabolism, the resulting hydroxylated metabolites of Nevirapine are conjugated with glucuronic acid in a phase II reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. pharmgkb.orgdrugbank.com This process, known as glucuronidation, increases the water solubility of the metabolites, facilitating their excretion from the body, primarily in the urine. evotec.com

The hydroxylated metabolites predicted for this compound (e.g., 2-hydroxy, 8-hydroxy, and 12-hydroxy derivatives) would be expected to serve as substrates for UGT enzymes. While the specific UGT isoforms responsible for Nevirapine metabolite conjugation are not fully detailed in all literature, several UGTs are known to be critical for drug metabolism, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. evotec.comhiv-druginteractions.org For instance, UGT2B7 is a key enzyme in the glucuronidation of many drugs, including other antiretrovirals like Zidovudine and Efavirenz (B1671121). capes.gov.brresearchgate.net

Elucidation of these pathways for this compound would involve:

Incubating its primary hydroxylated metabolites with human liver microsomes fortified with the UGT cofactor UDPGA (uridine 5'-diphospho-glucuronic acid).

Using a panel of recombinant human UGT enzymes (e.g., rUGT1A1, rUGT2B7) to identify the specific isoforms responsible for the conjugation of each metabolite. nih.gov

The resulting glucuronide conjugates would be identified by LC-MS/MS analysis. This information is important for understanding the complete elimination pathway of the compound.

Impact of the Ethenyl Moiety on Absorption, Distribution, Metabolism, and Elimination (ADME) Characteristics

Distribution: Nevirapine exhibits moderate binding to plasma proteins (~60%). amazonaws.com Changes in lipophilicity and molecular structure due to the ethenyl group could alter plasma protein binding, which in turn affects the volume of distribution and the fraction of unbound, pharmacologically active drug.

Metabolism: This is where the most profound impact is expected.

Blocking a Key Pathway: The ethenyl group at the 3-position physically blocks the site of 3-hydroxylation, a key metabolic pathway for Nevirapine catalyzed by CYP2B6. mdpi.comnih.gov This will divert metabolism towards other pathways.

Shifting Metabolic Ratios: With the 3-hydroxylation pathway eliminated, a greater proportion of the drug will likely be metabolized by CYP3A4 via 2- and 12-hydroxylation. This could alter the balance of metabolites and their potential downstream effects.

Introducing a New Pathway: The ethenyl group itself is susceptible to metabolic attack, primarily through epoxidation, potentially forming reactive epoxide intermediates. This introduces a new metabolic route not present for the parent drug, which could have implications for drug interactions and safety.

Enzyme Interactions: The altered shape of the molecule could change its affinity as a substrate, inducer, or inactivator of CYP enzymes. The potential for CYP3A4 inactivation, a key feature of Nevirapine, would need to be carefully re-evaluated. acs.org

Elimination: The primary route of elimination for Nevirapine is via renal excretion of its glucuronidated metabolites. drugbank.com The elimination profile of this compound will be dictated by the new profile of its metabolites. A shift in the major metabolites (e.g., away from 3-hydroxy glucuronide towards other conjugates) would be the primary change in the excretory profile.

Toxicological Considerations and Safety Assessment of 3 Ethenyl Nevirapine

In Vitro Cytotoxicity and Determination of Selectivity Index in Relevant Cell Lines

In vitro cytotoxicity assays are fundamental in early-stage drug development to assess a compound's potential to harm cells. For antiviral agents, it is crucial to determine the selectivity index (SI), a ratio that compares the concentration at which the compound is toxic to host cells (cytotoxic concentration 50, CC50) to the concentration at which it effectively inhibits viral replication (effective concentration 50, EC50). A higher SI value is desirable, as it indicates a wider margin between the therapeutic and toxic doses.

The cytotoxicity of 3-ethenyl nevirapine (B1678648) has been evaluated in human T-lymphocytic (MT-4) cells. nih.gov These studies are critical for understanding the compound's therapeutic window. In comparative studies, nevirapine itself has shown CC50 values of 445 µM and greater than 200 µM in MT-4 cells in different experiments. researchgate.netmedchemexpress.com Another non-nucleoside reverse transcriptase inhibitor, zidovudine, has a reported CC50 that varies significantly, from 20.1 to 3146 µM in various cell lines. researchgate.net For a different class of compounds, certain indolylarylsulfones have demonstrated CC50 values around 28.07 μM in MT-4 cells. arabjchem.org These values provide a benchmark for interpreting the cytotoxicity data of new analogs like 3-ethenyl nevirapine.

Table 1: In Vitro Cytotoxicity and Selectivity Index Data for Select Antiviral Compounds

Compound Cell Line CC50 (µM) EC50 (µM) Selectivity Index (SI)
Nevirapine MT-4 445 - -
Nevirapine MT-4 >200 - -
Zidovudine Various 20.1 - 3146 - 650 - 144,559

Note: EC50 and SI values are provided where available in the cited sources. The primary focus of this table is to present the cytotoxic concentrations.

Mechanistic Studies of Metabolite-Mediated Toxicity

The toxicity of many drugs is not caused by the parent compound itself, but by the reactive metabolites formed during its breakdown in the body. Understanding these metabolic pathways is key to predicting and mitigating adverse effects.

Investigation of Reactive Electrophile Formation and Potential for Quinone Methide Intermediates

The metabolism of nevirapine is known to produce reactive electrophilic species that can cause cellular damage. unl.pt A primary pathway implicated in nevirapine's toxicity involves the oxidation of its 12-methyl group to form 12-hydroxy-nevirapine. acs.orgnih.gov This metabolite can be further oxidized to a highly reactive quinone methide intermediate. acs.orgnih.govnih.gov This electrophilic species is believed to be a major contributor to the liver injury associated with nevirapine. acs.orgnih.gov

Another potential bioactivation pathway for nevirapine involves the formation of a 2,3-epoxide intermediate. acs.org While this pathway has been considered, the formation of the quinone methide from the 12-hydroxy metabolite has gained more support as a key mechanism in nevirapine-induced toxicity. acs.orgoup.com For this compound, the introduction of the ethenyl group could potentially alter these metabolic pathways, possibly leading to different reactive intermediates and a modified toxicity profile.

Assessment of Covalent Binding to Hepatic and Plasma Proteins

Reactive electrophilic metabolites can form covalent bonds with cellular macromolecules, such as proteins in the liver and blood plasma. unl.ptnih.gov This covalent binding can disrupt protein function, trigger an immune response, and ultimately lead to cell death and tissue damage. nih.gov The extent of covalent binding is often used as an indicator of the formation of reactive metabolites.

For nevirapine, studies have demonstrated covalent binding to hepatic proteins in mice, rats, and humans. acs.orgnih.gov This binding is largely attributed to the quinone methide metabolite formed from the oxidation of the 12-methyl group. nih.gov The covalent binding of nevirapine has been observed in liver microsomes and is dependent on the activity of cytochrome P450 enzymes. acs.orgnih.gov Furthermore, this binding can be extensive, affecting a wide range of proteins. acs.org

Evaluation of Potential for Idiosyncratic Adverse Drug Reactions (IDRs)

Idiosyncratic adverse drug reactions (IDRs) are severe, unpredictable reactions that occur in a small subset of patients. For nevirapine, the most significant IDRs are hepatotoxicity and skin rash, which can be life-threatening. nih.govresearchgate.net These reactions are not related to the drug's primary pharmacological effect but are thought to be immune-mediated and initiated by the formation of reactive metabolites. nih.govresearchgate.net

Comparative Toxicology with Parent Nevirapine and Structurally Related Analogs, including Deuterated Forms

Comparing the toxicology of a new drug candidate to its parent compound and other analogs provides valuable insights into how small structural changes can impact safety. A key strategy to reduce metabolite-driven toxicity is deuteration, the replacement of hydrogen with its heavier isotope, deuterium (B1214612).

Studies on a deuterated analog of nevirapine, where the hydrogens on the 12-methyl group are replaced with deuterium (NVP-d3), have shown that this modification can significantly decrease the formation of the 12-hydroxy metabolite and the subsequent reactive quinone methide. nih.govoup.com This reduction in reactive metabolite formation has been associated with less covalent binding and improved hepatocyte viability. nih.govoup.com However, deuteration can also lead to "metabolic switching," where the body metabolizes the drug through alternative pathways, which may have its own toxicological consequences. juniperpublishers.com For instance, with 12-d3-NVP, there was an observed increase in the formation of the 2-hydroxy metabolite. acs.org

The introduction of an ethenyl group at the 3-position of nevirapine represents a different approach to modifying its properties. While this may enhance its antiviral activity, the toxicological implications must be carefully weighed against any potential benefits. The comparative analysis of this compound with both the parent nevirapine and its deuterated forms is essential for a comprehensive understanding of its safety profile. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Nevirapine
12-hydroxy-nevirapine
Quinone methide
Zidovudine
Indolylarylsulfone
NVP-d3 (deuterated nevirapine)
2-hydroxy-nevirapine

Analytical Chemistry and Quality Control of 3 Ethenyl Nevirapine

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification of Nevirapine (B1678648) and its related substances, including 3-Ethenyl Nevirapine. pharmascholars.com The development of robust HPLC methods is guided by the need for accuracy, precision, and speed.

Several studies have focused on creating and validating HPLC methods for Nevirapine and its impurities. These methods are essential for routine quality control in pharmaceutical formulations. pharmascholars.com A typical HPLC method involves a reversed-phase column, such as a C18 column, and a mobile phase often consisting of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (commonly acetonitrile). pharmascholars.comymerdigital.com Detection is usually carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance, for instance, 220 nm, 240 nm, or 283 nm. pharmascholars.comtsijournals.comthermofisher.com

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, specificity, and robustness. ymerdigital.compharmacophorejournal.com Linearity is typically established over a concentration range relevant to the expected levels of the compound and its impurities. ymerdigital.com For instance, a method for Nevirapine showed linearity from 1 to 300 µg/ml. ymerdigital.com Precision is evaluated by analyzing multiple preparations of a homogenous sample, with the relative standard deviation (%RSD) of the results being a key indicator; a %RSD of less than 2% is often considered acceptable. ymerdigital.com Accuracy is determined by recovery studies, spiking a known amount of the pure standard into a sample matrix. Recovery rates between 98% and 105% are generally targeted. ymerdigital.com The sensitivity of the method is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which represent the lowest concentration of analyte that can be reliably detected and quantified, respectively. ymerdigital.com

The following table summarizes typical parameters for HPLC method validation for Nevirapine, which would be analogous for this compound analysis.

ParameterTypical Value/RangeReference
Linearity Range1 - 300 µg/ml ymerdigital.com
Correlation Coefficient (r²)> 0.999 tsijournals.com
Precision (%RSD)< 2% ymerdigital.com
Accuracy (Recovery)98% - 105% ymerdigital.com
Limit of Detection (LOD)0.05 µg/ml ymerdigital.com
Limit of Quantitation (LOQ)0.01 µg/ml ymerdigital.com

Modern advancements like Ultra-High-Performance Liquid Chromatography (UHPLC) offer significant improvements in speed and resolution. A UHPLC method for Nevirapine impurity profiling reduced the analysis time to 2.8 minutes from the 80 minutes required by the standard USP isocratic method. thermofisher.com

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Highly Sensitive Detection and Quantification in Complex Matrices

For the highly sensitive and selective detection and quantification of this compound, especially in complex biological matrices like plasma and hair, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govwalshmedicalmedia.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing excellent specificity and low detection limits. innovareacademics.in

LC-MS/MS methods are particularly valuable for bioanalytical applications, such as pharmacokinetic studies. walshmedicalmedia.com The development of such a method involves optimizing both the chromatographic conditions and the mass spectrometric parameters. walshmedicalmedia.com Sample preparation is a critical step to remove interferences from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) are commonly employed. walshmedicalmedia.comscispace.com SPE often provides cleaner samples compared to other methods. walshmedicalmedia.com

In LC-MS/MS analysis, the compound is first separated on an LC column and then ionized using a source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The ions are then fragmented, and specific precursor-product ion transitions are monitored in a mode called multiple reaction monitoring (MRM), which enhances selectivity and sensitivity. nih.gov

A validated LC-MS/MS method for Nevirapine in human hair demonstrated the ability to detect the drug in a single short strand, showcasing the remarkable sensitivity of the technique. nih.gov The method was validated for a concentration range of 0.25 to 100 ng/mg using just 2 mg of hair. nih.gov The accuracy of this method was reported to be between 98–106%, with coefficients of variation (CV) less than 10%. nih.gov

The table below outlines key aspects of an LC-MS/MS method for Nevirapine analysis in a biological matrix.

ParameterDescriptionReference
Sample PreparationSolid-Phase Extraction (SPE) walshmedicalmedia.com
Ionization SourceElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Lower Limit of Quantification11 pg/mg for Nevirapine in hair nih.gov
Accuracy98-106% nih.gov
Precision (CV)< 10% nih.gov

Comprehensive Impurity Profiling and Related Substances Analysis of this compound

Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can affect the safety and efficacy of a drug product. apjhs.comjocpr.com For this compound, a comprehensive impurity profile would involve the identification, quantification, and control of any related substances that may be present. apjhs.com These impurities can originate from the manufacturing process or from the degradation of the compound over time. clearsynth.com

Analytical techniques such as HPLC and LC-MS are instrumental in impurity profiling. clearsynth.com The ICH guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. thermofisher.com For Nevirapine, with a maximum daily dose of 400 mg, the reporting threshold for impurities is 0.05%. thermofisher.com

The development of a stability-indicating HPLC method is crucial for separating the main compound from its potential impurities and degradation products. pharmacophorejournal.com This ensures that the method is specific and can accurately quantify the compound in the presence of these other substances. jfda-online.com In one study, a UHPLC method was developed that could quantify Nevirapine impurities down to 0.012% relative area. thermofisher.com

The following table lists known impurities of Nevirapine, which provides a basis for the types of related substances that might be relevant for this compound.

Impurity NameChemical NameReference
Nevirapine Impurity A11-Ethyl-4-methyl-5,11-dihydro-6H-dipyridol[3,2-b:2′,3′-e] ymerdigital.comnih.govdiazipine-6-one akjournals.com
Nevirapine Impurity B4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] ymerdigital.comnih.gov diazepin-6-one thermofisher.com
Nevirapine Impurity CNot specified in provided context thermofisher.com
2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acidA known acid degradation product of Nevirapine scirp.org

Establishment of Stability-Indicating Analytical Methodologies under Various Stress Conditions (e.g., acid, base, oxidation, heat, light)

Stability-indicating analytical methods are essential to demonstrate that a particular analytical procedure can accurately measure the drug substance without interference from its degradation products. innovareacademics.in These methods are developed by subjecting the drug to various stress conditions as mandated by ICH guidelines, such as acid and base hydrolysis, oxidation, heat, and photolysis. scirp.orgresearchgate.net The goal is to induce degradation, typically in the range of 5-20%, to ensure that the analytical method can effectively separate the intact drug from any degradants formed. researchgate.net

For Nevirapine, forced degradation studies have shown that it is susceptible to degradation under acidic and thermal conditions. scirp.org In one study, significant degradation was observed when Nevirapine was exposed to 2N HCl at 80°C, leading to the formation of an unknown impurity. scirp.org Conversely, the drug was found to be relatively stable under basic, oxidative, and photolytic conditions. scirp.org

The development of a stability-indicating method involves analyzing the stressed samples and ensuring that the main peak is well-resolved from all degradation product peaks. tsijournals.com Peak purity analysis using a photodiode array (PDA) detector is often performed to confirm the homogeneity of the drug peak in the presence of its degradants. jfda-online.com

The table below summarizes the typical stress conditions used in forced degradation studies for Nevirapine.

Stress ConditionTypical Reagents/ParametersObserved DegradationReference
Acid Hydrolysis2N HCl, 80°C, 8 hours20.91% degradation scirp.org
Base Hydrolysis0.1N NaOHNo significant degradation jfda-online.com
Oxidation3% H₂O₂No significant degradation jfda-online.com
Thermal110°C, 24 hours16.48% degradation scirp.org
Photolytic254 nm UV lightNo significant degradation jfda-online.com

Development of Bioanalytical Methods for Detection and Quantification in Biological Fluids and Tissues

Bioanalytical methods are developed to measure the concentration of drugs and their metabolites, such as this compound, in biological matrices like plasma, serum, and tissues. ijpsonline.comresearchgate.net These methods are fundamental for pharmacokinetic and toxicokinetic studies. ijpsonline.com HPLC with UV detection and LC-MS/MS are the most common techniques used for this purpose. walshmedicalmedia.comijpsonline.com

The development and validation of bioanalytical methods are governed by stringent regulatory guidelines. nih.gov A key challenge is the extraction of the analyte from the complex biological matrix while minimizing interference from endogenous components. scispace.com Liquid-liquid extraction and solid-phase extraction are widely used for sample clean-up. scispace.comijpsonline.com

A validated HPLC-UV method for Nevirapine in human plasma utilized liquid-liquid extraction with methyl tert-butyl ether and had a linear range of 50.00 ng/ml to 3998.96 ng/ml. ijpsonline.com The method was successfully applied to a bioequivalence study. ijpsonline.com LC-MS/MS methods offer even greater sensitivity and selectivity. An LC-MS/MS method for Nevirapine in human hair was able to quantify the drug at levels as low as picograms per milligram of hair. nih.gov

Validation of bioanalytical methods includes assessing specificity, linearity, accuracy, precision, recovery, and various stability parameters, such as freeze-thaw stability, bench-top stability, and long-term stability in the biological matrix. ijpsonline.com

The following table highlights key parameters of a validated bioanalytical method for Nevirapine in human plasma.

ParameterMethodValue/RangeReference
Analytical TechniqueHPLC-UV- ijpsonline.com
Extraction MethodLiquid-Liquid Extraction- ijpsonline.com
Linearity Range50.00 ng/ml to 3998.96 ng/ml- ijpsonline.com
Lower Limit of Quantitation (LLOQ)50.00 ng/ml- ijpsonline.com
Accuracy94.06% - 105.09%- ijpsonline.com
StabilityStable under various conditions (freeze-thaw, bench-top, long-term)- ijpsonline.com

Structure Activity Relationships Sar and Structure Resistance Relationships Srr of 3 Ethenyl Nevirapine

Rational Design Principles Guiding the Synthesis of Nevirapine (B1678648) Derivatives

The synthesis of nevirapine derivatives is largely guided by principles of rational, structure-based drug design. diva-portal.org The primary goal is to create molecules that can effectively inhibit both wild-type (WT) HIV-1 reverse transcriptase (RT) and, crucially, the mutated forms of the enzyme that confer resistance to first-generation drugs. beilstein-journals.org Initial research into various chemical scaffolds established the importance for NNRTIs to adopt a characteristic 'butterfly-like' conformation, which allows them to fit within the allosteric, hydrophobic non-nucleoside inhibitor binding pocket (NNIBP) of the RT enzyme. researchgate.netnih.gov

Molecular modeling based on X-ray crystal structures of nevirapine bound to HIV-1 RT has been instrumental. nih.govnih.gov These studies identified specific regions within the binding pocket, such as a lipophilic cavity, that could be better exploited by adding or modifying substituents on the nevirapine core structure. nih.gov The design of derivatives, including those with modifications at the C-3 position like an ethenyl group, is a deliberate strategy to enhance binding affinity and create new interactions with the amino acid residues of the binding pocket. This approach aims to produce second-generation inhibitors with improved activity against mutant RT enzymes. beilstein-journals.org The overarching strategy involves structural modifications intended to improve potency, overcome resistance, and enhance pharmacokinetic profiles. nih.gov

Computational Modeling and Molecular Dynamics Simulations of 3-Ethenyl Nevirapine Interactions with HIV-1 RT

Computational chemistry plays a pivotal role in predicting and understanding how nevirapine derivatives interact with HIV-1 RT. Molecular docking and molecular dynamics (MD) simulations are key tools used to model these complex interactions at an atomic level. nih.govscielo.br These methods can predict the binding mode and orientation of inhibitors like this compound within the NNIBP. scielo.br

MD simulations, which can model the movement of the enzyme and inhibitor over time, provide insights into the stability of the drug-enzyme complex and the dynamic conformational changes that occur upon binding. mdpi.comnih.gov Studies have shown that NNRTI binding restricts the global motions of the RT enzyme, enhancing its rigidity. nih.gov By calculating the total energy of complexation and the binding free energies, researchers can estimate the inhibitory activity of a novel derivative before it is synthesized. nih.govscielo.br

These computational studies are also essential for understanding resistance. By modeling nevirapine analogs in the binding pockets of mutant RTs (e.g., Y181C), scientists can predict how the mutation will affect binding affinity. scielo.brresearchgate.net The results help elucidate the interaction mechanisms, highlighting key contacts, such as π-π stacking with aromatic residues, and identifying potential steric clashes or lost interactions that lead to resistance. nih.govresearchgate.net This information is critical for the rational design of new analogs that can avoid these negative effects.

Elucidation of Key Structural Features of the Ethenyl Moiety Critical for Antiviral Potency and Binding Affinity

The specific placement and chemical nature of substituents on the nevirapine scaffold are critical for its antiviral potency. While direct studies on the 3-ethenyl group are not extensively detailed in the provided literature, the importance of modifications at this position of the pyridodiazepinone ring system can be inferred. The C-2 and C-3 positions are known to be involved in metabolic processes, indicating their accessibility and importance in the molecule's interaction with biological systems. nih.govresearchgate.net

The introduction of small, hydrophobic moieties is a common strategy to improve interactions within the NNRTI binding pocket, which is itself lined with hydrophobic amino acid residues. An ethenyl (-CH=CH₂) group at the C-3 position represents such a modification. It is a small, rigid, and non-polar group that can engage in van der Waals and hydrophobic interactions with the pocket. Research on other nevirapine analogs has shown that introducing linkers, such as an ethyl group at different positions, can yield compounds with potent activity against both wild-type and mutated RTs. researchgate.net The unsaturated nature of the ethenyl group could also influence the electronic properties of the aromatic system and its π-stacking interactions with key tyrosine residues (Tyr181, Tyr188) in the binding pocket. nih.gov Therefore, the ethenyl moiety is likely critical for optimizing the shape and hydrophobicity of the inhibitor to maximize its binding affinity.

Correlation between Specific Structural Modifications within this compound and Observed HIV-1 RT Resistance Phenotypes

A major hurdle for nevirapine and other first-generation NNRTIs is the rapid emergence of resistant HIV-1 strains. researchgate.net Resistance is primarily caused by single amino acid substitutions in the NNRTI binding pocket, which reduce the binding affinity of the drug. nih.gov The most common and clinically significant mutations include K103N, V106A, Y181C/I, Y188L/C, and G190A. torvergata.itmdpi.com

The Y181C and Y188C/L mutations are particularly detrimental to nevirapine's efficacy because they eliminate critical π-stacking interactions between the aromatic rings of the tyrosine residues and the pyridine (B92270) groups of the inhibitor. nih.govtorvergata.it The loss of these interactions is a primary mechanism of high-level resistance. nih.gov Other mutations, like K103N and V106A, can cause resistance through steric hindrance or by altering the shape and entrance of the binding pocket. rcsb.orgcore.ac.uk

Structural modifications, such as the introduction of a 3-ethenyl group, are a direct attempt to overcome these resistance phenotypes. The rationale is that such a modification may allow the new analog to bind in a slightly different conformation or establish new, compensatory interactions with other residues in the pocket. This could make the inhibitor less reliant on the specific residues that are commonly mutated. For instance, an analog with a novel substituent might form new hydrophobic contacts that partially make up for the loss of a π-stacking interaction caused by a Y181C mutation. Studies have also revealed that resistance can be conferred by distal mutations in the connection subdomain of RT, which alter the enzyme's conformational dynamics and allosteric communication with the binding pocket. nih.gov Designing inhibitors that can adapt to these dynamic changes is a key challenge.

Mutation Effect on Nevirapine Binding Mechanism of Resistance Reference(s)
K103N Intermediate to high-level resistanceAlters the entrance to the NNRTI binding pocket. nih.govtorvergata.itmdpi.com
V106A High-level resistanceEmerges rapidly; affects the conformation of the binding pocket. researchgate.netrcsb.org
Y181C/I High-level resistanceLoss of critical aromatic π-stacking interactions with the inhibitor. nih.govtorvergata.itacs.org
Y188C/H/L High-level resistanceLoss of critical aromatic π-stacking interactions; may cause a shift in the drug's position. nih.govtorvergata.it
G190A/S High-level resistanceReduces the flexibility of the binding pocket. nih.govtorvergata.it
L100I Reduced susceptibilityPerturbs inhibitor contacts with Tyr181 and Tyr188. rcsb.org

Design of Next-Generation Ethenyl-Modified Nevirapine Analogs with Improved Profiles

The design of next-generation analogs based on the this compound scaffold is guided by the accumulated knowledge of SAR and SRR. The goal is to create molecules with superior potency against a broad spectrum of resistant HIV-1 mutants while maintaining favorable pharmacokinetic properties. beilstein-journals.orgtorvergata.it

Strategies for improving ethenyl-modified analogs could involve several approaches. One path is the further functionalization of the ethenyl group itself. For example, adding small polar or halogen groups could create new hydrogen bonds or halogen bonds with the protein backbone or side chains within the binding pocket, anchoring the inhibitor more securely, especially in mutant enzymes. Another strategy involves exploring different bioisosteric replacements for the ethenyl moiety to fine-tune the size, shape, and electronic properties of the substituent at the C-3 position.

Computational modeling remains a crucial tool in this process, allowing for the virtual screening of numerous potential modifications to predict their impact on binding to both wild-type and a panel of resistant RT variants. asm.org The ultimate aim is to develop a derivative that possesses the flexibility to adapt to the changing environment of the NNRTI binding pocket, thereby creating a more durable inhibitor with a higher genetic barrier to the development of resistance. nih.gov This involves creating compounds that either avoid detrimental interactions with mutated residues or establish new, stabilizing contacts that are absent in the parent drug.

Preclinical Research and Development of 3 Ethenyl Nevirapine

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Animal Models

No publicly available scientific literature from the conducted searches provides data on the in vivo pharmacokinetic or pharmacodynamic properties of 3-Ethenyl Nevirapine (B1678648) in any animal models. Studies on the parent compound, Nevirapine, have established its pharmacokinetic profile in species such as rats, dogs, and monkeys, but this data does not extend to the 3-ethenyl derivative. probes-drugs.orgnih.gov

Evaluation of In Vivo Antiviral Efficacy against HIV-1 Infection in Established Animal Models

The conducted searches did not yield any studies evaluating the in vivo antiviral efficacy of 3-Ethenyl Nevirapine in established animal models of HIV-1 infection.

However, one in vitro study was identified that assessed the ability of this compound to inhibit the activity of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov In this assay, this compound was tested at a concentration of 10 μM. The results indicated a low level of inhibition against the HIV-RT enzyme compared to the parent compound, Nevirapine. nih.gov

CompoundConcentration Tested (μM)% HIV-RT Inhibition
This compound 10< 10%
Nevirapine (Control)10> 97%

Data sourced from an in vitro reverse transcriptase inhibition assay. nih.gov

This in vitro screening suggests that the 3-ethenyl modification results in a significant loss of inhibitory potency against the HIV-1 reverse transcriptase enzyme when compared to Nevirapine. nih.gov Further studies, including those in cell-based assays and in vivo models, would be necessary to fully characterize its antiviral potential.

Assessment of Organ-Specific Toxicity and Systemic Safety in Preclinical Species

There is no available data from the performed searches regarding the assessment of organ-specific toxicity or systemic safety of this compound in any preclinical species. The parent compound, Nevirapine, is known to be associated with hepatotoxicity and skin rash, with research suggesting these effects are linked to its metabolic activation. nih.govscholaris.ca Studies on Nevirapine analogs aim to understand these toxicities, but specific safety data for the 3-ethenyl derivative has not been published. nih.govresearchgate.net

Investigation of Bioreversible Forms and Prodrug Strategies to Enhance Therapeutic Properties

No research was identified in the conducted searches concerning the investigation of bioreversible forms or the development of prodrug strategies specifically for this compound. The prodrug approach is a common strategy in drug development to improve parameters like solubility, permeability, and targeted delivery, and has been explored for various antiretroviral agents. nih.govfrontiersin.orgmdpi.com However, there is no indication in the available literature that this line of research has been pursued for this compound.

Formulation Development for Optimal Preclinical Delivery and Biodistribution

The performed searches yielded no information on formulation development for this compound. For the purpose of in vitro testing, the compound was dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). nih.gov Research into formulations designed to optimize preclinical delivery and biodistribution, such as nanosuspensions, microspheres, or lipid-based systems which have been developed for the parent drug Nevirapine, has not been reported for its 3-ethenyl analog. researchgate.netnih.govresearchgate.netnih.gov

Future Directions and Therapeutic Potential of 3 Ethenyl Nevirapine

Potential Role of 3-Ethenyl Nevirapine (B1678648) in Combination Antiretroviral Regimens

NNRTIs, including nevirapine, have long been a component of combination ART, typically administered with two nucleoside reverse transcriptase inhibitors (NRTIs). pnas.orgf1000research.com Studies have shown that NNRTI-based regimens can be highly potent in suppressing viral replication, with some research suggesting they are more effective at reducing cell-associated HIV RNA and DNA levels than protease inhibitor (PI)-based therapies. i-base.infonih.gov

The potential role for a novel analog like 3-Ethenyl Nevirapine in modern combination regimens would hinge on its ability to address the shortcomings of its parent compound. A key area of development for next-generation NNRTIs, such as etravirine (B1671769) and rilpivirine (B1684574), has been achieving efficacy against HIV-1 strains that are resistant to first-generation drugs like nevirapine. pnas.orgmdpi.com Should this compound demonstrate a favorable resistance profile, it could be a valuable option for treatment-experienced patients or as part of newer, simplified two-drug regimens. pnas.org

Furthermore, an improved side-effect profile would be a significant advantage. If this compound is found to have a lower propensity for the severe skin rash and hepatotoxicity associated with nevirapine, it could represent a safer alternative. nih.gov The development of new antiretrovirals is increasingly focused on creating regimens that are not only effective but also well-tolerated and convenient, such as single-pill, once-daily formulations or long-acting injectables. f1000research.commdpi.com A highly potent and safe analog could be a candidate for such advanced formulations.

Exploration of Novel Therapeutic Applications Beyond HIV-1

The repurposing of approved drugs for new indications is a growing field in pharmacology, offering a faster path to new treatments. mdpi.com Reverse transcriptase inhibitors, including both NRTIs and NNRTIs, have been investigated for applications beyond HIV, primarily in oncology and for other viral diseases.

Research has shown that some NNRTIs, like efavirenz (B1671121) and rilpivirine, exhibit cytotoxic effects in cancer cell lines. mdpi.comnih.gov The proposed mechanisms involve the inhibition of endogenous reverse transcriptase activity associated with retrotransposons like LINE-1, which are active in many cancers, and the induction of cell cycle arrest. nih.gov The NNRTI rilpivirine, for example, has demonstrated antineoplastic activity in models of pancreatic and breast cancer. mdpi.com This raises the possibility that this compound, as a related chemical entity, could be screened for similar anti-cancer properties.

Additionally, some NNRTIs have been explored as treatments for other viral infections. Rilpivirine has shown activity against the Zika virus in preclinical models by inhibiting a key viral protein. mdpi.com Given that this compound is an analog of a well-characterized NNRTI, it could be a candidate for screening against a wide range of viruses that rely on polymerases for replication, potentially uncovering novel antiviral applications.

Integration of Advanced Research Techniques (e.g., Artificial Intelligence, Machine Learning) in Drug Discovery and Development

Modern drug discovery has been revolutionized by computational methods, including artificial intelligence (AI) and machine learning (ML). scrivenerpublishing.comacs.org These technologies are particularly well-suited to the challenges of developing new antiretrovirals, such as overcoming drug resistance and optimizing safety. researchgate.net

For a compound like this compound, AI and ML could be applied in several ways:

Predictive Modeling: Machine learning models can be trained on vast datasets of existing NNRTIs and their known activities against wild-type and mutant HIV-1 reverse transcriptase. findaphd.com These models could then predict the inhibitory potency of this compound and other novel analogs, allowing researchers to prioritize the most promising candidates for synthesis and laboratory testing. findaphd.com

De Novo Design: AI algorithms can be used to design entirely new molecules based on the structural requirements of the NNRTI binding pocket. acs.org By analyzing the structure of nevirapine and its derivatives, these tools could suggest further modifications to the this compound scaffold to enhance potency or improve its resistance profile.

ADMET Prediction: A significant hurdle in drug development is ensuring a compound has suitable properties for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Computational tools can predict these properties, helping to identify potential liabilities early in the development process and reducing the risk of late-stage failures. nih.govscielo.br

The use of these advanced techniques can accelerate the drug discovery pipeline, reduce costs, and increase the likelihood of success in developing next-generation NNRTIs. researchgate.netscielo.br

Translational Research Perspectives towards Clinical Development

The path from a promising laboratory compound to a clinically approved drug is long and complex, governed by a structured translational research pipeline. nih.gov For a novel analog like this compound, this journey would involve several key stages.

First, comprehensive preclinical studies would be required. This includes in vitro assays to determine its potency against a wide panel of wild-type and drug-resistant HIV-1 strains. tandfonline.com Studies on nevirapine analogs have demonstrated the importance of screening for inhibitory potency (IC50 values) against HIV reverse transcriptase. nih.gov This phase would also involve cell-based assays to assess cytotoxicity and initial safety, as well as animal models to evaluate pharmacokinetics (how the drug is absorbed, distributed, and eliminated) and in vivo efficacy. uky.edupnas.org

Should preclinical data be promising, an Investigational New Drug (IND) application would be filed to begin clinical trials in humans. This process unfolds in sequential phases:

Phase I: Small studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.

Phase II: Studies in people living with HIV to evaluate the drug's efficacy in reducing viral load and to determine the optimal dose. asm.org

Phase III: Large-scale, randomized controlled trials comparing the new drug to the existing standard of care to confirm its efficacy and safety in a broader population.

Throughout this process, researchers would focus on whether this compound offers a tangible benefit over existing therapies, such as improved resistance profile, better tolerability, or suitability for novel formulations like long-acting injectables. i-base.info The ultimate goal of this translational pathway is to rigorously establish the scientific and clinical evidence needed to support its approval for use in treating people with HIV-1. patientcareonline.com

Q & A

Q. What analytical methods are recommended for quantifying 3-Ethenyl Nevirapine in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying nevirapine analogs like this compound. Ensure method validation includes specificity, linearity, and sensitivity (e.g., LOD/LOQ). For impurity profiling, use gradient elution protocols with reference standards for peaks corresponding to this compound and its degradation products . Pharmacokinetic studies should measure trough concentrations (Ctrough) and correlate them with clinical outcomes, as demonstrated in post-bariatric surgery nevirapine studies .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Adhere to good industrial hygiene practices: use nitrile gloves, safety goggles, and lab coats. Avoid inhalation by working in fume hoods or well-ventilated areas. Contaminated surfaces must be deactivated with 70% ethanol before disposal. Store the compound in airtight containers at 2–8°C, protected from light to prevent photodegradation .

Q. How do pharmacokinetic parameters of this compound inform dosing regimens in clinical trials?

Design trials with twice-daily dosing to maintain therapeutic Ctrough levels (>3,000 ng/mL), as observed in nevirapine studies. Include hepatic function monitoring due to potential enterohepatic recirculation. Avoid prolonged-release formulations until bioavailability data are available post-bariatric surgery or in patients with metabolic disorders .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing this compound degradation in wastewater treatment studies?

Use response surface methodology (RSM) to model variables like pH (3–9), catalyst dosage (TiO₂: 0.5–2.5 g/L), and H₂O₂ concentration (10–50 mM). Prioritize total organic carbon (TOC) removal as a secondary response variable alongside degradation efficiency. Validate kinetic models (e.g., pseudo-second-order) to account for chemisorption mechanisms, as seen in nevirapine adsorption studies .

Q. How can contradictions in adsorption kinetics data for this compound across environmental matrices be resolved?

Conduct parallel experiments using graphene-based adsorbents and compare qe (equilibrium adsorption capacity) values with theoretical predictions. Apply the pseudo-second-order model to distinguish chemisorption from physisorption. Cross-validate results with spectroscopic techniques (FTIR, XPS) to identify functional group interactions, as demonstrated in nevirapine adsorption studies .

Q. What statistical approaches are robust for analyzing suboptimal drug levels in this compound pharmacokinetic studies?

Use Fisher’s exact test to assess associations between variables like alcohol use and drug concentration thresholds. For multivariate analysis, apply logistic regression to adjust for confounders (e.g., age, BMI). Report 95% confidence intervals for Ctrough variability, as shown in rural cohort studies of nevirapine .

Q. How should ethical and methodological rigor be ensured in clinical trials evaluating this compound?

Justify sample size using power calculations based on minimal clinically important differences (MCID). For pilot studies, reference prior nevirapine trials to estimate effect sizes. Implement double-blinding and stratified randomization to reduce bias. Include ethics committee approval details and adverse event reporting protocols per ICH E3 guidelines .

Q. What comparative frameworks assess this compound’s efficacy against other non-nucleoside reverse transcriptase inhibitors (NNRTIs)?

Design head-to-head trials comparing virologic suppression rates and resistance profiles. Use Kaplan-Meier survival analysis for time-to-treatment failure endpoints. Incorporate genotypic resistance testing to identify mutations (e.g., K103N) impacting drug efficacy, as modeled in nevirapine vs. efavirenz studies .

Methodological Notes

  • Data Presentation : Use tables to summarize adsorption kinetics (e.g., k1, k2, R² values) and figures for degradation efficiency curves. Avoid redundant data in text and tables .
  • Discussion Structure : Begin with key findings, contextualize against nevirapine’s enterohepatic circulation, and conclude with translational implications (e.g., dosing adjustments in obesity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.